Ethyl 4-bromocrotonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl (E)-4-bromobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c1-2-9-6(8)4-3-5-7/h3-4H,2,5H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGRPBSDPBRTLS-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347452 | |

| Record name | Ethyl (E)-4-bromobut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37746-78-4, 6065-32-3 | |

| Record name | Ethyl (E)-4-bromo-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37746-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-bromocrotonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006065323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 4-bromo-, ethyl ester, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037746784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (E)-4-bromobut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-bromocrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl (E)-4-bromobut-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 4-bromocrotonate chemical properties and structure

An In-Depth Technical Guide to Ethyl 4-bromocrotonate: Structure, Properties, and Synthetic Utility

Introduction: The Versatility of a Bifunctional Reagent

This compound, systematically known as ethyl (2E)-4-bromobut-2-enoate, is a valuable bifunctional reagent in modern organic synthesis.[1][2] Its structure incorporates both an α,β-unsaturated ester and an allylic bromide, making it a potent electrophile capable of undergoing several distinct types of transformations. This dual reactivity allows for its use as a versatile four-carbon building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications, grounded in mechanistic principles and field-proven insights.

Molecular Structure and Physicochemical Properties

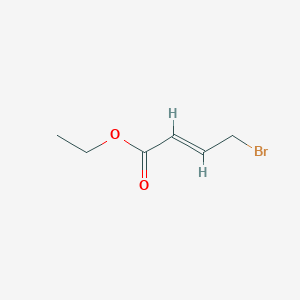

The foundational element of this compound's utility is its molecular architecture. The molecule exists predominantly as the (E)-isomer (trans) due to thermodynamic stability, which places the larger substituents on opposite sides of the carbon-carbon double bond.

Caption: Chemical structure of Ethyl (2E)-4-bromobut-2-enoate.

The key physicochemical properties of this compound are summarized in the table below. This data is critical for designing reaction setups, purification strategies, and ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 37746-78-4 | [3][4] |

| Molecular Formula | C₆H₉BrO₂ | [3][5] |

| Molecular Weight | 193.04 g/mol | [3][4][5] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 94-95 °C at 12 mmHg | [6] |

| Density | 1.402 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.493 | [6] |

| Solubility | Soluble in common organic solvents (ethanol, acetone, ether); sparingly soluble in water. | [1] |

| Storage Temperature | 2-8°C | [6] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (¹H) and carbon (¹³C) NMR spectra are the most powerful tools for structural confirmation.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~6.9-7.1 | dt | 1H | =CH-C(O) | Deshielded by the adjacent carbonyl group and the double bond. Coupled to the other vinylic proton and the allylic CH₂Br protons. |

| ~6.0-6.2 | dt | 1H | =CH-CH₂Br | Shielded relative to its vinylic partner. Coupled to the other vinylic proton and the allylic CH₂Br protons. The trans coupling constant (J) is expected to be large (~15 Hz). |

| ~4.2 | q | 2H | -O-CH₂-CH₃ | Standard chemical shift for an ethyl ester methylene group. |

| ~4.0 | d | 2H | -CH₂-Br | Allylic protons deshielded by the adjacent bromine atom. |

| ~1.3 | t | 3H | -O-CH₂-CH₃ | Standard chemical shift for an ethyl ester methyl group. |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~165 | C=O | Typical range for an α,β-unsaturated ester carbonyl carbon. |

| ~145 | =CH-C(O) | Vinylic carbon deshielded by the adjacent carbonyl group. |

| ~122 | =CH-CH₂Br | Vinylic carbon shielded relative to its partner. |

| ~61 | -O-CH₂- | Standard ethyl ester methylene carbon. |

| ~31 | -CH₂-Br | Allylic carbon bearing the bromine atom. |

| ~14 | -CH₃ | Standard ethyl ester methyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum is primarily used to confirm the presence of key functional groups.

Table 4: Predicted Principal IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3050 | =C-H | Stretch |

| ~2980 | C-H (sp³) | Stretch |

| ~1720 | C=O | Stretch (α,β-unsaturated ester) |

| ~1650 | C=C | Stretch |

| ~1250, ~1170 | C-O | Stretch (ester) |

| ~680 | C-Br | Stretch |

Insight: The C=O stretching frequency (~1720 cm⁻¹) is lower than that of a saturated ester (~1740 cm⁻¹) due to conjugation with the C=C double bond, which delocalizes electron density and weakens the carbonyl double bond.[8]

Synthesis and Purification: The Wohl-Ziegler Reaction

This compound is most commonly synthesized via the allylic bromination of ethyl crotonate. This reaction, a variation of the Wohl-Ziegler reaction, utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator.[1][9]

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from ethyl crotonate via free-radical allylic bromination.

Materials:

-

Ethyl crotonate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.02-0.1 eq)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl crotonate (e.g., 10.9 g, 87.6 mmol) and anhydrous carbon tetrachloride (e.g., 100 mL).[4]

-

Reagent Addition: Add N-bromosuccinimide (e.g., 17 g, 96 mmol) and the radical initiator, AIBN (e.g., 4.3 g, 26 mmol).[4]

-

Reaction Execution: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring. The reaction progress can be monitored by observing the consumption of the denser NBS, which sinks, and the formation of the less dense succinimide, which floats. The reaction is typically complete within 3-12 hours.[4][9]

-

Workup - Quenching and Extraction: Cool the reaction mixture to room temperature, then in an ice bath to precipitate the succinimide byproduct.[9] Filter the mixture to remove the solid succinimide. Wash the filtrate sequentially with water, saturated sodium bicarbonate solution, and brine.[4]

-

Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the CCl₄ solvent.[4]

-

Purification: Purify the resulting crude oil by vacuum distillation. The fraction boiling at 98-99 °C/14 mmHg corresponds to the pure this compound.[9]

Mechanistic and Procedural Rationale

-

Why NBS? NBS is the reagent of choice for allylic bromination because it provides a low, constant concentration of molecular bromine (Br₂) in the reaction medium.[10][11] This is crucial because high concentrations of Br₂ would favor the competing electrophilic addition reaction across the double bond.

-

Radical Initiator: The reaction proceeds via a free-radical chain mechanism.[10] The initiator (AIBN or BPO) decomposes upon heating to generate initial radicals, which abstract a bromine atom from NBS to start the chain reaction. The bromine radical then selectively abstracts a hydrogen atom from the allylic position of ethyl crotonate, as the resulting allylic radical is stabilized by resonance.

-

Solvent Choice: Carbon tetrachloride is a classic solvent for these reactions as it is non-polar and does not react with the radical intermediates. However, due to its toxicity and environmental concerns, alternative solvents may be considered.

-

Aqueous Wash: Washing with sodium bicarbonate is essential to neutralize any acidic byproducts, such as HBr, that may have formed.[4]

Chemical Reactivity and Synthetic Applications

The synthetic power of this compound stems from its ability to act as a versatile electrophile. Nucleophiles can attack at two primary positions, leading to different product classes.

Caption: Key reaction pathways of this compound.

The Reformatsky Reaction: γ-Addition

A classic application is the Reformatsky reaction, where this compound reacts with zinc dust to form an organozinc reagent, often termed a Reformatsky enolate.[12][13][14] This reagent is a soft nucleophile that adds to aldehydes and ketones. A key feature of this reaction is its regioselectivity; the addition occurs at the γ-carbon (C4), with a concomitant shift of the double bond, to yield β-hydroxy-δ,ε-unsaturated esters.[15]

-

Mechanism Insight: The reaction proceeds via oxidative addition of zinc into the C-Br bond.[13] The resulting organozinc species is less reactive than a corresponding Grignard or organolithium reagent, which prevents it from undesirably reacting with the ester functionality of another molecule.[13][14] The regioselectivity is influenced by solvent polarity and the nature of the metal catalyst.[15]

Nucleophilic Substitution and Annulations: α-Addition

Under strongly basic, non-nucleophilic conditions, such as with lithium diisopropylamide (LDA), this compound can be deprotonated at the α-carbon (C2).[] The resulting carbanion is a potent nucleophile that can be trapped with various electrophiles. This strategy has been powerfully applied in [3+2] annulation reactions with imines to generate enantiopure 3-pyrrolidine structures, which are key intermediates in the synthesis of alkaloids like (-)-supinidine.[]

Other Synthetic Applications

The versatility of this compound extends to other transformations:

-

Four-Carbon Homologation: It reacts with organoboranes in the presence of a bulky base to achieve a four-carbon atom homologation, converting the organoborane into a γ,δ-unsaturated ester.[17]

-

Synthesis of Natural Products: It has been employed as a key starting material in the synthesis of natural products like (+)-cyclophellitol.[]

Safe Handling and Storage

As a senior scientist, ensuring laboratory safety is paramount. This compound is a hazardous chemical that requires careful handling.

-

Hazards: It is classified as corrosive and causes severe skin burns and eye damage.[13][18] It is also a lachrymator, meaning it causes tears.[13] Inhalation may cause severe irritation of the respiratory tract.[12]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile gloves, and a lab coat.[13][18]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep the container tightly closed when not in use.[12]

-

Storage: Store in a tightly sealed container in a refrigerator at 2-8°C.[6] It should be stored away from incompatible substances such as strong oxidizing agents, acids, bases, and reducing agents.[19]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12][13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12][13]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

-

Conclusion

This compound is a powerful and versatile four-carbon building block whose utility is derived from the orthogonal reactivity of its allylic bromide and α,β-unsaturated ester functionalities. A thorough understanding of its properties, the mechanistic nuances of its synthesis, and its distinct reaction pathways—from γ-selective Reformatsky reactions to α-selective annulations—enables the synthetic chemist to strategically incorporate this reagent into complex molecular designs. Adherence to strict safety protocols is non-negotiable when handling this corrosive and lachrymatory compound. With careful planning and execution, this compound will continue to be an indispensable tool for professionals in research and drug development.

References

- PrepChem.com. (n.d.). Preparation of this compound.

- ResearchGate. (n.d.). Regioselectivity in the Reformatskii reaction of 4-bromocrotonate. Role of the catalyst and the solvent in the normal vs. abnormal modes of addition to carbonyl substrates.

- NIST. (n.d.). This compound. In NIST Chemistry WebBook.

- Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems.

- NROChemistry. (n.d.). Reformatsky Reaction.

- Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?.

- Master Organic Chemistry. (2013, December 2). Allylic Bromination With Allylic Rearrangement.

- Wikipedia. (n.d.). Reformatsky reaction.

- ACS Publications. (n.d.). Regioselectivity in the Reformatskii reaction of 4-bromocrotonate. Role of the catalyst and the solvent in the normal vs. abnormal modes of addition to carbonyl substrates. The Journal of Organic Chemistry.

- Organic Syntheses. (n.d.). ethyl 4-hydroxycrotonate.

- Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.

- Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction.

- NIST. (n.d.). This compound. In NIST Chemistry WebBook.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- ACS Publications. (1982). Reaction of organoboranes with this compound under the influence of potassium 2,6-di-test-butylphenoxide. A convenient procedure for a four-carbon-atom homologation. Journal of the American Chemical Society, 104(19), 5245–5247.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- ACS Publications. (1982). Reaction of organoboranes with this compound under the influence of potassium 2,6-di-test-butylphenoxide. A convenient procedure for a four-carbon-atom homologation. Journal of the American Chemical Society, 104(19), 5245–5247.

- ACS Publications. (1982). Reaction of organoboranes with ethyl 4-bromocronate under the influence of potassium 2,6-di-tert-butylphenoxide. A convenient procedure for a four-carbon-atom homologation. Journal of the American Chemical Society, 104(19), 5245–5247.

- ACS Publications. (1982). Reaction of organoboranes with this compound under the influence of potassium 2,6-di-tert-butylphenoxide. A convenient procedure for a four-carbon-atom homologation. Journal of the American Chemical Society, 104(19), 5245–5247.

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound, tech. 80% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. Mthis compound(6000-00-6) 1H NMR spectrum [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 4-ブロモクロトン酸エチル 75%, technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 7. Mthis compound(6000-00-6) 13C NMR [m.chemicalbook.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. prepchem.com [prepchem.com]

- 10. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 13. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

What is the CAS number for Ethyl 4-bromocrotonate?

An In-Depth Technical Guide to Ethyl 4-bromocrotonate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

This compound, with the CAS Number 37746-78-4 , is a versatile bifunctional reagent that has garnered significant attention in the fields of organic synthesis and medicinal chemistry.[1] Its unique structure, incorporating both an α,β-unsaturated ester and an allylic bromide, allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, applications in drug discovery, and essential safety and handling protocols.

Chemical and Physical Properties

This compound, also known as Ethyl trans-4-bromo-2-butenoate, is a colorless to yellow liquid.[2][3] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value |

| CAS Number | 37746-78-4 |

| Molecular Formula | C₆H₉BrO₂[1] |

| Molecular Weight | 193.04 g/mol [1][4] |

| Appearance | Colorless to yellow liquid[2][3] |

| Boiling Point | 94-95 °C at 12 mmHg[4] |

| Density | 1.402 g/mL at 25 °C[4] |

| Refractive Index | n20/D 1.493[4] |

| SMILES String | CCOC(=O)\C=C\CBr[4] |

| InChI Key | FHGRPBSDPBRTLS-ONEGZZNKSA-N[4] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the allylic bromination of ethyl crotonate. This reaction selectively introduces a bromine atom at the carbon adjacent to the double bond.

Synthetic Workflow Diagram

Caption: Synthesis of this compound from Ethyl Crotonate.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Ethyl crotonate

-

N-bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottomed flask, dissolve ethyl crotonate in carbon tetrachloride.[2][5]

-

Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide to the solution.[2][5]

-

Heat the reaction mixture to reflux (approximately 80 °C) and stir for several hours (e.g., 3-12 hours).[2][5]

-

Monitor the reaction progress by techniques such as TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.[2]

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.[5]

-

Purify the crude product by vacuum distillation to obtain pure this compound.[2]

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its utility in drug discovery stems from its ability to participate in a variety of chemical reactions, enabling the construction of complex molecular scaffolds.

One notable application is in the preparation of penicinotam derivatives, which have shown potential as anti-inflammatory agents and immunomodulators.[] The electrophilic nature of the carbon bearing the bromine atom and the dienophilic character of the double bond allow for its use in alkylation and cycloaddition reactions, respectively. This dual reactivity makes it a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents.

Safety and Handling

This compound is a corrosive and lachrymatory substance that requires careful handling in a well-ventilated fume hood.[3][7][8] It can cause severe skin burns and eye damage.[3][7][8]

Safety Data Summary

| Hazard | Description |

| GHS Pictogram | GHS05 (Corrosion)[4] |

| Signal Word | Danger[3][4] |

| Hazard Statements | H314: Causes severe skin burns and eye damage[3][8] |

| Precautionary Statements | P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310[8] |

| Personal Protective Equipment | Wear protective gloves, protective clothing, eye protection, and face protection.[7][8] |

| Storage | Keep refrigerated in a dry, cool, and well-ventilated place.[3] Store in a corrosives area.[3] |

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek immediate medical attention.[7][8]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and seek immediate medical attention.[7][8]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[7][8]

Conclusion

This compound is a fundamentally important reagent in modern organic synthesis, offering a gateway to a wide array of complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective and responsible use in research and development.

References

- Preparation of ethyl 4-bromocroton

Sources

An In-depth Technical Guide to Ethyl 4-bromocrotonate: Synthesis, Reactivity, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-bromocrotonate, a versatile bifunctional reagent, has carved a significant niche in the landscape of organic synthesis. Its unique structure, featuring both an electrophilic allylic bromide and a Michael acceptor, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on the underlying principles and practical considerations for its use in research and development.

Core Properties of this compound

A thorough understanding of the fundamental physicochemical properties of a reagent is paramount for its effective and safe use in the laboratory. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉BrO₂ | [1] |

| Molecular Weight | 193.04 g/mol | [1] |

| IUPAC Name | Ethyl (2E)-4-bromobut-2-enoate | [2] |

| CAS Number | 37746-78-4 | [1][2] |

| Appearance | Clear, colorless to yellow liquid | [2] |

| Boiling Point | 94-95 °C at 12 mmHg | |

| Density | 1.402 g/mL at 25 °C |

Synthesis of this compound: Allylic Bromination

The most common and efficient laboratory-scale synthesis of this compound is achieved through the allylic bromination of ethyl crotonate. This reaction selectively introduces a bromine atom at the carbon adjacent to the double bond, a transformation for which N-bromosuccinimide (NBS) is the reagent of choice.

Mechanistic Insight: The Wohl-Ziegler Reaction

The allylic bromination with NBS proceeds via a free-radical chain mechanism, often referred to as the Wohl-Ziegler reaction. The key to the selectivity of this reaction lies in the ability of NBS to provide a low, constant concentration of bromine in the reaction medium, which favors radical substitution over ionic addition to the double bond.

The process is initiated by a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), which homolytically cleaves to form radicals. These radicals then abstract a hydrogen atom from a trace amount of HBr present to generate a bromine radical. The bromine radical then abstracts an allylic hydrogen from ethyl crotonate, forming a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to yield the desired product and another bromine radical, thus propagating the chain.

Caption: Free-radical mechanism of allylic bromination.

Experimental Protocol: Synthesis of this compound[4]

Materials:

-

Ethyl crotonate (22.8 g)

-

N-bromosuccinimide (NBS) (35.6 g)

-

Benzoyl peroxide (0.2 g)

-

Carbon tetrachloride (CCl₄), dry (40 mL)

Procedure:

-

Dissolve ethyl crotonate in dry carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.

-

Add N-bromosuccinimide and benzoyl peroxide to the solution.

-

Heat the mixture to reflux and maintain for three hours.

-

Cool the reaction mixture to 0 °C.

-

Filter the mixture to remove the insoluble succinimide by-product.

-

Wash the filtrate with water.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Distill the filtrate at atmospheric pressure to remove the carbon tetrachloride solvent.

-

Purify the crude product by vacuum distillation. Collect the fraction boiling at 98-99 °C/14 mmHg.

Spectroscopic Characterization

Accurate characterization of the synthesized product is crucial for confirming its identity and purity. Below is a summary of the expected spectroscopic data for this compound.

| Spectroscopy | Expected Peaks |

| ¹H NMR (CDCl₃) | δ (ppm): 6.92 (m, 1H, =CH), 5.95 (m, 1H, =CH), 4.15 (q, 2H, OCH₂), 3.95 (d, 2H, BrCH₂), 1.25 (t, 3H, CH₃)[3] |

| ¹³C NMR (CDCl₃) | δ (ppm): ~165 (C=O), ~145 (=CH), ~122 (=CH), ~61 (OCH₂), ~30 (BrCH₂), ~14 (CH₃) (Inferred from mthis compound data[4]) |

| IR (Gas Phase) | Key absorptions (cm⁻¹): ~1720 (C=O stretch), ~1650 (C=C stretch), ~1250 (C-O stretch) |

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its ability to participate in a variety of reactions, making it a valuable building block in the synthesis of complex molecules, including pharmaceuticals.

The Reformatsky Reaction

A classic and powerful application of this compound is its use in the Reformatsky reaction. This organozinc-mediated reaction involves the formation of a zinc enolate, which then adds to a carbonyl compound, such as an aldehyde or ketone.[5] The regioselectivity of this reaction can be influenced by the solvent and catalyst used.[6] This reaction is instrumental in forming carbon-carbon bonds and creating β-hydroxy esters, which are versatile intermediates in organic synthesis.

Caption: Generalized workflow of the Reformatsky reaction.

Applications in the Synthesis of Bioactive Molecules

This compound has been employed as a key starting material or intermediate in the synthesis of several biologically active compounds:

-

Penicinotam Derivatives: It is a useful reagent for the preparation of penicinotam derivatives, which have shown potential as anti-inflammatory agents and immunomodulators.[]

-

Total Synthesis: Its reactivity has been harnessed in the total synthesis of natural products. For instance, it has been used in an indium-mediated coupling reaction as a key step in the synthesis of (+)-cyclophellitol, a potent β-glucosidase inhibitor.

-

Heterocyclic Chemistry: The compound serves as a precursor for the synthesis of various heterocyclic systems, which are prevalent scaffolds in many pharmaceutical agents.

Safety and Handling

This compound is a corrosive and lachrymatory substance that requires careful handling in a well-ventilated fume hood.

-

Hazard Classifications: Skin Corrosion 1B, Serious Eye Damage 1.

-

Precautionary Statements: Wear protective gloves, clothing, eye, and face protection. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile reagent in the arsenal of the modern organic chemist. Its predictable reactivity, coupled with well-established synthetic protocols, makes it an important building block for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in both academic research and the development of new therapeutic agents.

References

- Regioselectivity in the Reformatskii reaction of 4-bromocrotonate. Role of the catalyst and the solvent in the normal vs. abnormal modes of addition to carbonyl substrates | Request PDF - ResearchGate. (n.d.).

- Preparation of this compound - PrepChem.com. (n.d.).

- Reformatsky Reactions with Methyl y-Bromocrotonate. - RSC Publishing. (n.d.).

- ethyl 4-hydroxycrotonate - Organic Syntheses Procedure. (n.d.).

- Reformatsky Reaction - Chemistry LibreTexts. (2023, January 22).

- Ethyl crotonate. (n.d.).

Sources

- 1. scbt.com [scbt.com]

- 2. This compound, tech. 80% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Mthis compound(6000-00-6) 13C NMR [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Ethyl 4-bromocrotonate via Allylic Bromination

Abstract

Ethyl 4-bromocrotonate is a valuable bifunctional molecule and a key intermediate in the synthesis of a wide array of complex organic structures, including pharmaceuticals and natural products. Its synthesis from the readily available ethyl crotonate is a cornerstone reaction for many research and development campaigns. This guide provides a comprehensive exploration of the synthesis of this compound, focusing on the Wohl-Ziegler reaction. We will delve into the mechanistic underpinnings of free-radical allylic bromination, provide a detailed and validated experimental protocol, discuss critical safety considerations, and outline methods for product purification and characterization. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous understanding of this important transformation.

Introduction: The Strategic Importance of this compound

This compound, with its vinylogous halide and ester functionalities, serves as a versatile building block in organic synthesis. The electrophilic carbon of the ester and the carbon bearing the bromine atom, susceptible to nucleophilic attack, allow for a diverse range of subsequent chemical modifications. This dual reactivity makes it an essential precursor for introducing the crotonate moiety in the synthesis of natural products, active pharmaceutical ingredients (APIs), and other high-value chemical entities.

The most common and efficient method for its preparation is the allylic bromination of ethyl crotonate. This reaction selectively introduces a bromine atom at the carbon adjacent to the double bond (the allylic position), preserving the α,β-unsaturated ester system. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, is the premier method for achieving this transformation.[1][2][3]

Mechanistic Deep Dive: The Wohl-Ziegler Reaction

The synthesis of this compound from ethyl crotonate is a classic example of a free-radical chain reaction.[4] Understanding the mechanism is paramount to appreciating the specific choice of reagents and conditions, which are designed to favor the desired allylic substitution over competing side reactions, such as electrophilic addition to the alkene.

Why N-Bromosuccinimide (NBS)? The Key to Selectivity

A common pitfall for chemists new to this reaction is to question why elemental bromine (Br₂) is not used directly. While Br₂ is a standard reagent for many brominations, its reaction with alkenes typically results in electrophilic addition across the double bond, which would yield ethyl 2,3-dibromobutanoate—an undesired side product.

The genius of the Wohl-Ziegler reaction lies in using NBS to maintain a very low, but constant, concentration of molecular bromine (Br₂) throughout the reaction.[1][5][6] This is the critical factor that shifts the reaction pathway from an ionic mechanism (electrophilic addition) to a free-radical mechanism (allylic substitution).

The Free-Radical Chain Mechanism

The reaction proceeds through the canonical steps of a radical chain reaction: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or irradiation.[2][3] The resulting radicals then initiate the chain. Traces of HBr react with NBS to generate the initial low concentration of Br₂. The weak N-Br bond in NBS can also undergo homolysis.[7]

-

Propagation (A Two-Step Cycle):

-

A bromine radical (Br•) abstracts a hydrogen atom from the allylic position of ethyl crotonate. This step is highly regioselective because the C-H bond at the allylic position is significantly weaker than vinylic or other alkyl C-H bonds.[5][6] This weakness is due to the formation of a resonance-stabilized allylic radical intermediate.

-

The newly formed allylic radical reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the desired product, this compound, and a new bromine radical (Br•).[4][7] This new bromine radical can then participate in the first propagation step, continuing the chain.

-

-

Termination: The reaction concludes when two radical species combine in any of several possible termination steps.

The entire mechanistic sequence is illustrated below.

Experimental Protocol

This protocol is a synthesized procedure based on established literature methods.[8][9] It is crucial that all steps are performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Molar Eq. | Purpose |

| Ethyl crotonate | C₆H₁₀O₂ | 114.14 | 1.0 | Substrate |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.1 | Brominating Agent |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 0.05 - 0.1 | Radical Initiator |

| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.81 | - | Solvent (Anhydrous) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | Extraction Solvent |

| Sat. Sodium Bicarbonate | NaHCO₃(aq) | 84.01 | - | Quenching/Washing Agent |

| Brine | NaCl(aq) | 58.44 | - | Washing Agent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | Drying Agent |

Note on Solvent Choice: Carbon tetrachloride (CCl₄) is the traditional solvent for this reaction due to its inertness and ability to facilitate the reaction. However, due to its high toxicity and status as an ozone-depleting substance, its use is highly restricted.[1] Alternative solvents such as dichloromethane, acetonitrile, or trifluorotoluene have been investigated.[1][4] This guide will reference the classic CCl₄ procedure for historical and educational accuracy, but researchers are strongly encouraged to consult recent literature for greener alternatives.

Step-by-Step Procedure

-

Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add ethyl crotonate (e.g., 10.0 g, 87.6 mmol) and anhydrous carbon tetrachloride (e.g., 100 mL).

-

Addition of Reagents: Add N-bromosuccinimide (17.1 g, 96.4 mmol, 1.1 eq) and AIBN (0.72 g, 4.4 mmol, 0.05 eq) to the flask.

-

Reaction Execution: Heat the mixture to reflux (approx. 77-80°C for CCl₄) with vigorous stirring. The reaction can be monitored by observing the progress of the reaction; NBS, which is denser than CCl₄, will be consumed and replaced by succinimide, which is less dense and will float.[1] The reaction is typically complete within 3-12 hours.[8][9]

-

Workup - Quenching and Extraction:

-

Cool the reaction mixture to room temperature, then further cool in an ice bath (0°C).

-

Filter the mixture to remove the succinimide precipitate. Wash the precipitate with a small amount of cold CCl₄ or DCM.

-

Transfer the filtrate to a separatory funnel. Dilute with dichloromethane if necessary.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any residual HBr), water, and finally, brine.[8]

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a yellowish oil. Purify by vacuum distillation.[9] Collect the fraction boiling at approximately 98-99°C at 14 mmHg.[9] The expected yield is typically in the range of 40-80%.[8][9]

Product Characterization

Characterization of the final product is essential to confirm its identity and purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive tool for structural confirmation. Expected signals for ethyl (E)-4-bromocrotonate (in CDCl₃) would be:

-

~1.3 ppm (triplet, 3H, -OCH₂CH₃ )

-

~4.0 ppm (doublet, 2H, Br-CH₂ -CH=)

-

~4.2 ppm (quartet, 2H, -OCH₂ CH₃)

-

~6.1 ppm (doublet of triplets, 1H, Br-CH₂-CH =)

-

~7.0 ppm (doublet of triplets, 1H, =CH -CO₂Et)

-

-

¹³C NMR Spectroscopy: Key signals would include the ester carbonyl (~165 ppm), the two olefinic carbons (~120-145 ppm), the ester ethyl group carbons (~60 ppm, ~14 ppm), and the brominated methylene carbon (~30 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the C=O stretch of the α,β-unsaturated ester (~1720 cm⁻¹), the C=C stretch (~1650 cm⁻¹), and the C-Br stretch (~650 cm⁻¹).

Safety and Handling

Chemical safety is of the utmost importance. A thorough risk assessment must be conducted before beginning this synthesis.

-

N-Bromosuccinimide (NBS): Harmful if swallowed and causes severe skin burns and eye damage.[10][11] It is an oxidizing agent and should be kept away from combustible materials.[12] Handle in a fume hood, wearing gloves, safety goggles, and a lab coat.[10][13]

-

Carbon Tetrachloride (CCl₄): Highly toxic, carcinogenic, and environmentally damaging (ozone-depleting).[1] Avoid inhalation and skin contact. All operations must be performed in a certified chemical fume hood.

-

Azobisisobutyronitrile (AIBN): Thermally unstable and can decompose exothermically. Store in a cool place away from heat sources.

-

This compound: The product is a lachrymator and an irritant. Handle with care, avoiding inhalation and contact with skin and eyes.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[10][11]

Conclusion

The Wohl-Ziegler allylic bromination of ethyl crotonate is a reliable and efficient method for the synthesis of this compound. The success of the reaction hinges on the strategic use of N-bromosuccinimide to maintain a low concentration of bromine, thereby favoring a free-radical substitution pathway over electrophilic addition. By following a well-defined experimental protocol with rigorous attention to safety, researchers can consistently produce this versatile synthetic intermediate, paving the way for further discoveries in medicinal chemistry and materials science.

References

- Preparation of this compound. (n.d.). PrepChem.com.

- 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023). Chemistry LibreTexts.

- 10.3 Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep®.

- What is Allylic Bromination?. (2013). Master Organic Chemistry.

- Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps.

- Wohl-Ziegler Reaction. (n.d.). Organic Chemistry Portal.

- Wohl–Ziegler bromination. (n.d.). Wikipedia.

- Wohl-Ziegler Reaction Definition. (n.d.). Fiveable.

- Allylic Bromination With Allylic Rearrangement. (2013). Master Organic Chemistry.

- Wohl-Ziegler Reaction. (2013). Science Homework Help - WordPress.com.

- Wohl–Ziegler bromination. (n.d.). Grokipedia.

- N-BROMOSUCCINIMIDE EXTRA PURE MSDS. (2016). Loba Chemie.

- Safety Data Sheet: N-Bromosuccinimide. (n.d.). ChemScience.

- Ethyl 4-hydroxycrotonate. (n.d.). Organic Syntheses Procedure.

- Allylic Bromination Using NBS. (2014). YouTube.

- MSDS of N-Bromosuccinimide (NBS). (2018). Capot Chemical.

- Safety Data Sheet: N-Bromosuccinimide. (n.d.). Carl ROTH.

Sources

- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. grokipedia.com [grokipedia.com]

- 4. Wohl-Ziegler Reaction [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. lobachemie.com [lobachemie.com]

- 11. chemscience.com [chemscience.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. capotchem.com [capotchem.com]

Spectroscopic Data for Ethyl 4-bromocrotonate: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-bromocrotonate (CAS 37746-78-4), a valuable reagent in organic synthesis. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound, systematically named ethyl (E)-4-bromobut-2-enoate, is a bifunctional molecule featuring both an α,β-unsaturated ester and a primary alkyl bromide. This combination of reactive sites makes it a versatile building block for the synthesis of a wide range of organic compounds, including pharmaceuticals and natural products. Accurate spectroscopic characterization is paramount for verifying its purity and for tracking its transformations in chemical reactions.

The molecular structure of this compound is presented below:

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits distinct signals for each of the unique proton environments in the molecule. The data presented here is based on a reported spectrum in deuterated chloroform (CDCl₃) at 400 MHz.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.92 | m | 1H | =CH-CO₂Et |

| 5.95 | m | 1H | Br-CH₂-CH= |

| 4.15 | q | 2H | O-CH₂-CH₃ |

| 3.95 | m | 2H | Br-CH₂- |

| 1.25 | t | 3H | O-CH₂-CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Vinyl Protons (δ 6.92 and 5.95): The two protons on the carbon-carbon double bond appear as multiplets in the downfield region. The proton alpha to the carbonyl group (δ 6.92) is further downfield due to the deshielding effect of the carbonyl. The trans-coupling constant between these two protons is expected to be in the range of 15-16 Hz, characteristic of a trans-alkene.

-

Ethyl Ester Protons (δ 4.15 and 1.25): The ethyl group of the ester gives rise to a quartet at δ 4.15 for the methylene protons (-O-CH₂-) and a triplet at δ 1.25 for the methyl protons (-CH₃). The coupling between these two signals results in the characteristic quartet-triplet pattern with a coupling constant of approximately 7.1 Hz.

-

Brominated Methylene Protons (δ 3.95): The methylene protons adjacent to the bromine atom appear as a multiplet at δ 3.95. These protons are coupled to the adjacent vinyl proton.

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment |

| 165.5 | C=O |

| 144.0 | =CH-CO₂Et |

| 122.5 | Br-CH₂-CH= |

| 60.5 | O-CH₂-CH₃ |

| 31.0 | Br-CH₂- |

| 14.1 | O-CH₂-CH₃ |

Rationale for Predicted ¹³C NMR Chemical Shifts:

-

Carbonyl Carbon (δ 165.5): The ester carbonyl carbon is expected to be the most downfield signal.

-

Olefinic Carbons (δ 144.0 and 122.5): The carbon beta to the carbonyl group (=CH-CO₂Et) is predicted to be more downfield than the carbon alpha to the carbonyl (Br-CH₂-CH=).

-

Ethyl Ester Carbons (δ 60.5 and 14.1): The methylene carbon of the ethyl ester appears around δ 60.5, while the methyl carbon is found in the upfield region at approximately δ 14.1.

-

Brominated Methylene Carbon (δ 31.0): The carbon attached to the bromine atom is expected to be in the range of δ 30-35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about the functional groups present in the molecule. The gas-phase IR spectrum is available from the NIST Chemistry WebBook.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (alkyl) |

| ~1725 | Strong | C=O stretch (α,β-unsaturated ester) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1250 | Strong | C-O stretch (ester) |

| ~970 | Strong | =C-H bend (trans-alkene) |

| ~650 | Medium | C-Br stretch |

Interpretation of the IR Spectrum:

-

C=O Stretch (~1725 cm⁻¹): A strong absorption band around 1725 cm⁻¹ is characteristic of the carbonyl stretching vibration of an α,β-unsaturated ester. The conjugation with the C=C double bond lowers the frequency compared to a saturated ester.

-

C=C Stretch (~1650 cm⁻¹): The stretching vibration of the carbon-carbon double bond appears as a medium intensity band around 1650 cm⁻¹.

-

C-O Stretch (~1250 cm⁻¹): A strong band in the fingerprint region, around 1250 cm⁻¹, is indicative of the C-O stretching vibration of the ester group.

-

=C-H Bend (~970 cm⁻¹): A strong out-of-plane bending vibration around 970 cm⁻¹ is characteristic of a trans-substituted alkene, which is a key diagnostic peak for the stereochemistry of the double bond.

-

C-Br Stretch (~650 cm⁻¹): The stretching vibration of the carbon-bromine bond is expected to appear in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Predicted Mass Spectrum Fragmentation:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 192 and 194 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragment Ions:

-

[M - OCH₂CH₃]⁺ (m/z 147/149): Loss of the ethoxy radical from the ester group.

-

[M - Br]⁺ (m/z 113): Loss of a bromine radical.

-

[CH₂CH=CHCO₂C₂H₅]⁺ (m/z 113): This fragment corresponds to the loss of the bromine atom.

-

[BrCH₂CH=CH]⁺ (m/z 120/122): Cleavage of the ester group.

-

[CO₂C₂H₅]⁺ (m/z 73): The ethyl carboxylate fragment.

-

Sources

A Technical Guide to the Physical Properties of Ethyl 4-bromocrotonate

This guide provides a detailed overview of the key physical properties of Ethyl 4-bromocrotonate, a valuable reagent in organic synthesis. Primarily geared towards researchers, scientists, and professionals in drug development, this document synthesizes literature data with practical, field-proven methodologies for property determination.

Introduction to this compound

This compound (CAS No: 37746-78-4), also known as Ethyl trans-4-bromo-2-butenoate, is an alpha,beta-unsaturated ester containing a terminal bromine atom.[1] Its chemical structure, featuring both an electrophilic double bond and a reactive alkyl halide, makes it a versatile building block in a variety of chemical transformations. This bifunctionality is particularly exploited in the synthesis of complex organic molecules and pharmaceutical intermediates. Accurate knowledge of its physical properties is paramount for its effective use, purification, and storage.

Core Physical Properties

The reliable application of this compound in experimental settings necessitates a clear understanding of its fundamental physical characteristics. The following table summarizes the most critical data points as reported in the literature.

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C₆H₉BrO₂ | - | [1][2] |

| Molecular Weight | 193.04 g/mol | - | [1] |

| Appearance | Clear, colorless to light yellow-brown liquid | Ambient | [2][3] |

| Boiling Point | 94-95 °C | at 12 mmHg | |

| 98-99 °C | at 14 mmHg | [4] | |

| 97-98 °C | at 15 Torr (15 mmHg) | [5] | |

| Density | 1.402 g/mL | at 25 °C | [6] |

| 1.402 g/cm³ | at 16 °C | [5] | |

| Refractive Index | n20/D 1.493 | at 20 °C | [6] |

| Storage | 2-8 °C | Under inert gas (e.g., Argon) | [5] |

Boiling Point Analysis

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] For substances like this compound, which may decompose at atmospheric boiling points, vacuum distillation is the standard method for purification.[4] The reported boiling points are consistently measured under reduced pressure (12-15 mmHg), highlighting the compound's thermal sensitivity. This underscores the critical importance of recording both temperature and pressure, as a lower applied pressure results in a lower boiling point.[7][8]

Density Analysis

Density, the mass per unit volume, is another key identifier for a pure substance. The density of this compound is consistently reported as approximately 1.402 g/mL.[5] It is crucial to note the temperature at which density is measured, as it can vary with thermal expansion or contraction of the liquid. The slight variation in reported temperatures (16 °C vs. 25 °C) does not significantly alter the value in this case, but adherence to a standard temperature (e.g., 20 °C or 25 °C) is best practice for comparability.

Experimental Determination of Physical Properties

To ensure the identity and purity of a sample, experimental verification of its physical properties is a cornerstone of good laboratory practice. The following sections detail robust protocols for determining the boiling point and density of liquid samples like this compound.

Boiling Point Determination: Micro-Reflux Method

For small sample volumes, the micro-reflux method provides an accurate boiling point measurement. The principle relies on heating the liquid to a gentle boil and measuring the temperature of the vapor that is in equilibrium with the refluxing liquid.[8] This temperature corresponds to the boiling point at the given atmospheric or applied pressure.

-

Apparatus Setup: Place approximately 0.5 mL of the liquid sample into a small test tube (e.g., 150mm diameter).

-

Stirring: Add a small magnetic stir bar to prevent "bumping" or uneven boiling.[8]

-

Heating: Place the test tube in a heating block on a hot plate stirrer and clamp it securely.

-

Thermometer Placement: Clamp a thermometer so that its bulb is positioned approximately 1 cm above the surface of the liquid. This ensures it measures the vapor temperature, not the liquid itself.

-

Heating & Reflux: Turn on the stirrer for gentle agitation and begin heating the block. Observe the sample until it is gently boiling and vapor is condensing on the test tube walls, running back into the liquid. This condensation ring indicates reflux.[8]

-

Measurement: Adjust the thermometer's position so the bulb is level with the reflux ring. Once the temperature reading stabilizes for at least one minute, record this value as the boiling point.

-

Cooling: Stop heating and allow the apparatus to cool completely before disassembly.

Caption: Workflow for micro-reflux boiling point determination.

Density Determination: Gravimetric Method

The density of a liquid can be determined accurately by precisely measuring the mass of a known volume.[9] Using a volumetric flask or pycnometer (density bottle) and an analytical balance provides high precision.

-

Initial Mass: Obtain the mass of a clean, dry measuring cylinder or density bottle using an analytical balance. Record this as m₁.[9]

-

Volume Measurement: Carefully add a specific volume of this compound to the measuring cylinder (e.g., 10.0 mL). Read the volume precisely from the bottom of the meniscus at eye level to avoid parallax error.[9][10]

-

Final Mass: Weigh the measuring cylinder containing the liquid and record this mass as m₂.[9]

-

Calculation:

-

Calculate the mass of the liquid: m_liquid = m₂ - m₁.

-

Calculate the density (ρ) using the formula: ρ = m_liquid / V, where V is the measured volume.[9]

-

-

Validation: For enhanced accuracy, repeat the measurement two more times and calculate the average density.[9][10] The temperature of the liquid should be recorded.

Caption: Gravimetric workflow for liquid density determination.

Conclusion

This compound is a key synthetic intermediate whose utility is maximized when its physical properties are well-understood. The boiling point under reduced pressure and the density at a specified temperature are critical parameters for its purification, identification, and handling. The experimental protocols outlined in this guide provide a reliable framework for researchers to verify these properties, ensuring both the integrity of their materials and the reproducibility of their scientific outcomes.

References

- Experiments to determine density of liquid - Doc Brown's Chemistry.

- This compound 75%, technical grade - Sigma-Aldrich.

- This compound - Physico-chemical Properties - ChemBK.

- This compound 75%, technical grade - Sigma-Aldrich.

- 02 Exp 1 Boiling Point Determin

- BOILING POINT DETERMIN

- Ethyl 4-bromocroton

- Preparation of ethyl 4-bromocroton

- This compound, tech. 80% - Thermo Scientific Chemicals.

- The Density of Liquids and Solids (Experiment) - Chemistry LibreTexts.

- Ethyl 4-bromocroton

- This compound | CAS 37746-78-4 - Santa Cruz Biotechnology.

Sources

- 1. scbt.com [scbt.com]

- 2. A10371.18 [thermofisher.com]

- 3. This compound(37746-78-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. chembk.com [chembk.com]

- 6. This compound CAS#: 37746-78-4 [m.chemicalbook.com]

- 7. scribd.com [scribd.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

Solubility and stability of Ethyl 4-bromocrotonate

An In-Depth Technical Guide to the Solubility and Stability of Ethyl 4-bromocrotonate

Introduction

This compound, specifically the (E)-isomer (CAS No: 37746-78-4), is a versatile bifunctional reagent crucial in organic synthesis.[] Its structure, incorporating both an α,β-unsaturated ester and an allylic bromide, makes it a valuable building block for introducing complex functionalities. It serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory agents and immunomodulators, as well as natural products.[] The successful application of this compound in complex synthetic routes is critically dependent on a thorough understanding of its solubility and stability. This guide provides an in-depth analysis of these core physicochemical properties, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding begins with the key physical and chemical properties of the compound, which are summarized below. This data is essential for safe handling, experimental design, and process scale-up.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₉BrO₂ | [2] |

| Molecular Weight | 193.04 g/mol | [2][3] |

| Appearance | Clear, colorless to light yellow or brown liquid | [4][5] |

| Boiling Point | 94-95 °C at 12 mmHg | [5] |

| Density | 1.402 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.493 | [5] |

| Flash Point | 97 °C (207 °F) - closed cup | [4] |

| Storage Temperature | 2-8°C | [4] |

Part 1: Solubility Profile

The solubility of a reagent is a critical parameter that dictates the choice of solvent for a reaction, influencing reaction rates, yield, and ease of purification.

Qualitative Solubility Assessment

This compound exhibits solubility characteristics typical of a moderately polar organic molecule. Its ester functionality allows for some interaction with polar solvents, while the alkyl backbone and bromine atom contribute to its solubility in less polar environments.

| Solvent | Qualitative Solubility | Rationale & Insight |

| Water | Insoluble | [4][5] |

| Chloroform | Sparingly Soluble | [4][5] |

| Methanol | Slightly Soluble | [4][5] |

| Dichloromethane | Likely Soluble | |

| Ethyl Acetate | Likely Soluble | |

| Tetrahydrofuran (THF) | Likely Soluble | |

| Toluene | Likely Soluble | |

| Carbon Tetrachloride | Soluble | [6] |

Experimental Protocol: Quantitative Solubility Determination (Isothermal Saturation Method)

For applications requiring precise concentration data, such as kinetic studies or formulation development, a quantitative determination of solubility is necessary. The isothermal saturation method is a robust and widely accepted technique for this purpose.

Causality: This method is chosen for its direct approach to establishing thermodynamic equilibrium. By ensuring an excess of the solid/liquid solute is present, the solvent becomes saturated at a specific temperature, and any measurement of the supernatant concentration directly reflects the solubility limit under those conditions.

Caption: Workflow for Isothermal Saturation Solubility Measurement.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed, screw-cap vial. The excess is critical to ensure saturation is achieved.

-

Equilibration: Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25°C). Agitate the samples for 24 to 72 hours. A preliminary time-course experiment can determine the minimum time required to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for several hours. To ensure complete separation of the undissolved solute, centrifuge the vials.

-

Sampling: Carefully withdraw a known volume of the clear supernatant. To prevent crystallization, it may be necessary to immediately dilute the aliquot with a known volume of mobile phase or an appropriate solvent.

-

Quantification: Analyze the concentration of this compound in the diluted aliquot using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC). A calibration curve prepared with standards of known concentration is required for accurate quantification.

-

Calculation: Use the measured concentration and the dilution factor to calculate the solubility of the compound in the solvent at the specified temperature.

Part 2: Stability Profile and Degradation Pathways

This compound is a reactive molecule, and its stability is a major concern during storage and in reaction mixtures. Understanding its degradation pathways is essential for preventing the formation of impurities and ensuring reproducible results. The compound is known to be light-sensitive and requires refrigerated storage.[4][5]

Key Factors Influencing Stability

-

pH: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions.

-

Light: The compound is explicitly noted as being light-sensitive, which can promote radical reactions or isomerization.[4][5]

-

Temperature: Elevated temperatures can accelerate decomposition. Thermal decomposition can lead to the release of hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).[7]

-

Nucleophiles: The allylic bromide is highly susceptible to nucleophilic attack, which is often the desired reaction but can also be a degradation pathway if unintended nucleophiles (e.g., water, alcohols) are present.

-

Incompatible Materials: Avoid contact with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[7]

Predicted Degradation Pathways

Based on its structure, two primary degradation pathways can be anticipated: hydrolysis of the ester and reactions involving the allylic bromide.

Caption: Predicted Primary Degradation Pathways for this compound.

-

Ester Hydrolysis: This is a common degradation route for all esters. In the presence of water, and catalyzed by acid or base, the ester can hydrolyze to form 4-bromocrotonic acid and ethanol. This pathway is particularly relevant in aqueous or protic solvent systems and during workups if the pH is not controlled.

-

Nucleophilic Substitution: The carbon atom bearing the bromine is an electrophilic site. As an allylic halide, it is susceptible to both SN1 and SN2 type reactions. A common nucleophile, such as water, can displace the bromide ion to form Ethyl 4-hydroxycrotonate. This is often an undesired side reaction that consumes the starting material.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is the most effective way to identify likely degradation products, establish degradation pathways, and determine the intrinsic stability of a molecule.

Causality: This protocol systematically exposes the compound to harsh conditions that are known to cause degradation (hydrolysis, oxidation, photolysis, thermal stress). By analyzing the samples at set time points, we can rapidly identify the circumstances under which the molecule is unstable and characterize the resulting impurities. This knowledge is crucial for developing stable formulations and defining appropriate storage and handling conditions.

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Methodology:

-

Preparation: Prepare stock solutions of this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

-

Stress Application: Aliquot the stock solution into separate vials for each stress condition.

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Keep a sample at room temperature and another at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Typically, this is performed at room temperature due to the high rate of base-catalyzed hydrolysis.

-

Oxidative Degradation: Add hydrogen peroxide to a final concentration of ~3%.

-

Thermal Degradation: Store a sample, protected from light, at an elevated temperature (e.g., 60°C).

-

Photostability: Expose a sample to a controlled light source as specified by ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Time Points: At specified time intervals (e.g., 0, 2, 8, 24 hours), withdraw a sample from each condition. Quench the reaction if necessary (e.g., neutralize the acid/base samples).

-

Analysis: Analyze all samples using a stability-indicating HPLC method. A "stability-indicating method" is one that can separate the parent compound from all potential degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential.

-

Characterization: For any significant degradation products, use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain molecular weight information. If necessary, isolate the impurities using preparative HPLC for full structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

This compound is a reagent of significant utility in modern organic synthesis, but its reactive nature demands careful management of its solubility and stability. It is sparingly soluble in polar solvents like methanol and insoluble in water, with good solubility expected in common aprotic organic solvents such as dichloromethane and ethyl acetate. The primary stability concerns are its sensitivity to light and its susceptibility to hydrolysis and nucleophilic attack. A comprehensive understanding of these properties, supported by the robust experimental protocols outlined in this guide, is paramount for any scientist aiming to leverage this powerful synthetic building block effectively and reproducibly.

References

- International Journal of Creative Research Thoughts.

- T-Net. III Analytical Methods. [Link]

- Organic Syntheses.

- PrepChem.com.

- PubMed.

- ResearchGate.

- Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

- Fisher Scientific.

- Master Organic Chemistry.

- National Institutes of Health (NIH). A Novel Pathway of Chlorimuron-Ethyl Biodegradation by Chenggangzhangella methanolivorans Strain CHL1 and Its Molecular Mechanisms. [Link]

Sources

An In-depth Technical Guide on the Safety and Handling of Ethyl 4-bromocrotonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-bromocrotonate is a reactive and versatile reagent employed in a multitude of organic syntheses, including the formation of intricate molecular architectures essential for drug development. Its utility, however, is counterbalanced by its significant hazardous properties. This technical guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. By elucidating the causality behind safety protocols and grounding them in established scientific principles, this document aims to empower researchers and drug development professionals to mitigate risks, ensure a safe laboratory environment, and uphold the integrity of their scientific endeavors.

Understanding the Inherent Risks: Chemical Profile and Hazards

A foundational understanding of the physicochemical properties and associated hazards of this compound is paramount for its safe handling. This substance is not only a potent lachrymator but also a corrosive compound that can cause severe skin burns and eye damage.[1][2][3]

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉BrO₂ | [4] |

| Molecular Weight | 193.04 g/mol | [4] |

| Appearance | Clear, colorless to yellow liquid | [5][6] |

| Boiling Point | 94-95 °C at 12 mmHg | [5] |

| Density | 1.402 g/mL at 25 °C | [5] |

| Flash Point | 97 °C (206.6 °F) - closed cup | |

| Storage Temperature | 2-8°C | [5][7] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] Key hazard statements include:

-

May cause respiratory irritation. [1]

The signal word for this chemical is "Danger" .[1] It is also identified as a lachrymator , a substance that irritates the eyes and causes tearing.[8][9][10]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Primary Engineering Controls

All manipulations of this compound must be conducted within a properly functioning chemical fume hood .[1][10] This is the most critical engineering control to prevent inhalation of its corrosive and lachrymatory vapors. Furthermore, eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[1]

Mandatory Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable when handling this hazardous substance.

-

Eye and Face Protection: Chemical safety goggles in combination with a face shield are required.[1]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Given the corrosive nature of the chemical, gloves made of a resistant material are recommended.

-

Body Protection: A lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron is also advised.

-

Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]

Caption: Decision workflow for safely handling this compound.

Standard Operating Procedures: From Storage to Disposal

Adherence to strict protocols for storage, handling, and disposal is essential for maintaining a safe laboratory environment.

Storage

This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[9] Recommended storage is under refrigeration at 2-8°C.[5][7] It is crucial to store it away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][9]

Handling

-

Always wear the full complement of PPE as described in Section 2.2.

-

Avoid breathing vapors, mist, or gas.[1]

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation.[10] Absorb the spill with an inert material, such as dry sand or earth, and place it into a chemical waste container.[9] Do not allow the material to enter drains or water courses.

Waste Disposal

All waste materials, including contaminated absorbents and PPE, must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[1]

Emergency Procedures and First Aid